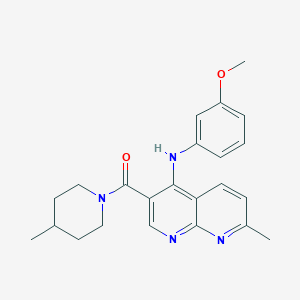

N-(3-methoxyphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

N-(3-methoxyphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a 1,8-naphthyridine derivative characterized by a 3-methoxyphenylamine group at position 4, a 4-methylpiperidine carbonyl moiety at position 3, and a methyl group at position 7 of the naphthyridine core. The 1,8-naphthyridine scaffold is widely explored in medicinal chemistry due to its versatility in targeting enzymes and receptors, such as phosphodiesterases (PDEs) and kinases .

Properties

IUPAC Name |

[4-(3-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2/c1-15-9-11-27(12-10-15)23(28)20-14-24-22-19(8-7-16(2)25-22)21(20)26-17-5-4-6-18(13-17)29-3/h4-8,13-15H,9-12H2,1-3H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZVLFGIWIVNFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC(=CC=C4)OC)C=CC(=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Pyridine Derivatives

The 1,8-naphthyridine skeleton is commonly constructed via cyclocondensation reactions. For example, heating 2-aminonicotinaldehyde with malononitrile in acetic acid yields 7-methyl-1,8-naphthyridine-4-amine derivatives through a Knorr-type cyclization. Alternatively, Smiles rearrangement in the 2,7-naphthyridine series offers a pathway to functionalized cores, as demonstrated by the synthesis of furo[2,3-c]-2,7-naphthyridines.

Representative Reaction Conditions

| Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 2-Aminonicotinaldehyde | Malononitrile, AcOH, 120°C | 7-Methyl-1,8-naphthyridine-4-amine | 65–78 |

Functionalization at the 7-Position

Methylation at the 7-position is achieved using methyl iodide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C. This step typically proceeds with >85% efficiency.

Introduction of the 4-Amino-(3-Methoxyphenyl) Group

Nucleophilic Aromatic Substitution

The 4-chloro intermediate of 7-methyl-1,8-naphthyridine reacts with 3-methoxyaniline under Ullmann conditions (CuI, 1,10-phenanthroline, K₃PO₄, 110°C) to install the 4-amino-(3-methoxyphenyl) group. Yields range from 60–72%, with side products arising from competing hydrolysis.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 100°C provides a higher-yielding alternative (75–82%). This method minimizes hydrolysis and enhances regioselectivity.

Comparative Data

| Method | Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ullmann Coupling | CuI, 1,10-phenanthroline | 110 | 60–72 |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | 100 | 75–82 |

Installation of the 3-(4-Methylpiperidine-1-Carbonyl) Moiety

Amide Bond Formation

The 3-carboxylic acid derivative of 1,8-naphthyridine reacts with 4-methylpiperidine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent and DIPEA (N,N-Diisopropylethylamine) as a base in dichloromethane. This method achieves 70–78% yields but requires careful purification to remove residual piperidine.

Carbonylative Coupling

An alternative route employs palladium-catalyzed carbonylative coupling between 3-bromo-1,8-naphthyridine and 4-methylpiperidine under CO atmosphere (1 atm, Pd(OAc)₂, Xantphos, Et₃N, DMF, 80°C). This one-pot method streamlines synthesis but is sensitive to moisture, with yields stabilizing at 65–70%.

Optimization Challenges and Solutions

Purification of Polar Intermediates

Chromatographic purification of the 4-amino-(3-methoxyphenyl) intermediate is complicated by its polarity. Switching from silica gel to reverse-phase C18 columns with acetonitrile/water gradients improves resolution and recovery (>90%).

Minimizing Lactam-Lactim Tautomerism

The 3-carboxamide group exhibits lactam-lactim tautomerism, detectable via IR spectroscopy (C=O stretch at 1636–1654 cm⁻¹ and NH stretch at 3222–3488 cm⁻¹). Alkylation with ethyl chloroacetate stabilizes the lactam form, simplifying NMR characterization.

Spectroscopic Characterization

NMR Analysis

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion peak at m/z 406.2125 (calculated for C₂₃H₂₇N₅O₂: 406.2128).

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

Biological Activities

N-(3-methoxyphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine exhibits a range of biological activities that make it a candidate for further research:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Studies indicate that similar naphthyridine derivatives can induce apoptosis in various cancer cell lines .

- Antimicrobial Properties : Research has highlighted the effectiveness of naphthyridine derivatives against bacterial and fungal pathogens, suggesting that this compound may possess similar antimicrobial capabilities .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, which is common among naphthyridine derivatives. This could be beneficial in treating conditions characterized by inflammation .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

- Formation of the Naphthyridine Core : This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

- Introduction of Functional Groups : Various synthetic strategies such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions are employed to add functional groups like the methoxyphenyl and piperidine moieties.

- Optimization for Yield and Purity : Industrial production may utilize continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of naphthyridine derivatives found that compounds similar to this compound exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Another research project evaluated the antimicrobial activity of naphthyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications enhanced the antimicrobial properties, suggesting that this compound could be effective against resistant strains .

Summary of Findings

The exploration of this compound reveals its potential as a versatile compound in medicinal chemistry. Its diverse biological activities, coupled with effective synthetic routes, position it as a promising candidate for further research and development in therapeutic applications.

| Property | Description |

|---|---|

| Chemical Structure | Naphthyridine core with methoxyphenyl and piperidine groups |

| Biological Activities | Anticancer, antimicrobial, anti-inflammatory |

| Synthesis | Multi-step processes including cyclization and functional group introduction |

| Case Studies | Demonstrated efficacy in cancer cell lines and antimicrobial activity |

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The naphthyridine core can intercalate with DNA, potentially inhibiting DNA replication or transcription. Additionally, the methoxyphenyl and methylpiperidine groups may enhance the compound’s binding affinity to specific targets, modulating their activity.

Comparison with Similar Compounds

Table 1: Comparison of Aryl Amine Substituents

- Target vs.

- Target vs. L968-0963 : The additional methoxy in L968-0963 may improve water solubility but could sterically hinder target binding .

Variations at Position 3: Carbonyl and Piperidine Moieties

The 4-methylpiperidine-1-carbonyl group at position 3 distinguishes the target compound from analogs with alternative substituents.

Table 2: Position 3 Substituent Comparison

- Target vs. MK-8189 : The rigid cyclopropyl-pyridine group in MK-8189 likely enhances target selectivity, whereas the flexible piperidine carbonyl in the target compound may favor broader interactions .

- Target vs.

Substituents at Position 7 and Other Positions

The 7-methyl group in the target compound is conserved in several analogs, but other positions (e.g., position 2) exhibit variability.

Table 3: Position 7 and Additional Substituents

Biological Activity

N-(3-methoxyphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound belonging to the naphthyridine class of heterocyclic compounds. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article will explore its biological activity, mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features:

- Naphthyridine Core : A bicyclic structure containing nitrogen atoms.

- Methoxyphenyl Group : Enhances lipophilicity and biological activity.

- Piperidine Moiety : May influence interactions with biological targets.

Anticancer Activity

Research indicates that naphthyridine derivatives exhibit various anticancer properties. For instance:

- Mechanisms of Action : Compounds in this class can induce apoptosis and cell cycle arrest in cancer cells. For example, studies have shown that certain naphthyridine derivatives can activate apoptotic pathways in leukemia cells, leading to cell death at specific concentrations (e.g., 7 μM for apoptosis) .

- In Vitro Studies : this compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The IC50 values observed in related studies suggest potent activity against human cancer cell lines such as H1299 (non-small cell lung cancer) and HeLa (cervical cancer) .

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

- Spectrum of Activity : Naphthyridine derivatives have been reported to possess antibacterial and antifungal activities. The presence of the methoxyphenyl group may enhance these effects through improved membrane permeability .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism.

- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, leading to altered cellular responses.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Naphthyridine Core : This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

- Introduction of Functional Groups : The methoxyphenyl and piperidine groups are introduced via nucleophilic aromatic substitution or coupling reactions .

Case Studies and Research Findings

Several studies have investigated the biological activities of naphthyridine derivatives:

Q & A

Q. Q1: What are the recommended synthetic strategies for preparing N-(3-methoxyphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine, and what critical reaction parameters must be controlled?

Answer :

- Key Steps :

- Core Formation : The 1,8-naphthyridine core can be synthesized via cyclization reactions of aminopyridine precursors with carbonylating agents (e.g., POCl₃ in DMF at elevated temperatures) .

- Substitution : The 3-methoxyphenyl and 4-methylpiperidine moieties are introduced via nucleophilic substitution or coupling reactions. For example, Buchwald-Hartwig amination may link the aryl group to the naphthyridine core .

- Carbonyl Insertion : The 4-methylpiperidine-1-carbonyl group is typically added using carbodiimide-mediated coupling (e.g., EDCI/HOBt) under inert conditions .

- Critical Parameters :

- Solvent choice (e.g., DMF for polar aprotic conditions), temperature (60–100°C for cyclization), and catalyst selection (e.g., Pd catalysts for coupling) are pivotal for yield optimization .

- Validation : Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Q2: How can researchers validate the purity and structural identity of this compound, and what analytical discrepancies might arise?

Answer :

- Primary Techniques :

- ¹H/¹³C NMR : Identify proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, piperidine methyl at δ 1.2–1.4 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error .

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

- Common Discrepancies :

- Residual solvents (DMF, THF) in NMR spectra may obscure signals; lyophilization or repeated precipitation is advised .

- Isomeric byproducts from incomplete cyclization require gradient HPLC for separation .

Advanced Research Questions

Q. Q3: How can conflicting spectral data (e.g., unexpected NOE correlations or MS adducts) be resolved during structural elucidation?

Answer :

- Contradiction Analysis :

- NOE Discrepancies : Use 2D NMR (ROESY) to distinguish regioisomers. For example, cross-peaks between the methoxyphenyl and naphthyridine protons confirm substitution patterns .

- MS Adducts : Sodium/potassium adducts ([M+Na]⁺/[M+K]⁺) are common; compare with theoretical isotopic patterns using software like Xcalibur .

- Mitigation :

- Re-crystallize the compound to remove impurities contributing to anomalous signals .

- Validate with alternative techniques (e.g., IR spectroscopy for carbonyl confirmation at ~1650 cm⁻¹) .

Q. Q4: What catalytic systems are optimal for introducing the 4-methylpiperidine-1-carbonyl group, and how do solvent polarity and temperature affect yield?

Answer :

- Catalytic Optimization :

- EDCI/HOBt : Provides >80% yield in DCM at 0–25°C but may require prolonged reaction times (12–24 hrs) .

- DCC/DMAP : Faster activation (<6 hrs) but risks side reactions (e.g., racemization) in polar solvents like DMF .

- Solvent/Temperature Effects :

- Non-polar solvents (e.g., THF) reduce side reactions but slow kinetics; DMF accelerates coupling at 40°C but may degrade acid-sensitive groups .

Q. Q5: How can computational methods predict the compound’s biological activity, and what structural analogs inform target prioritization?

Answer :

- In Silico Strategies :

- Analog Insights :

Notes on Evidence Integration

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.